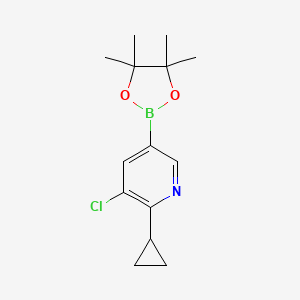

3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features:

- A pyridine ring with a chlorine atom at position 2.

- A cyclopropyl group at position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 4.

This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems in pharmaceuticals, agrochemicals, and materials science . Its stability under ambient conditions and compatibility with transition-metal catalysts make it a versatile building block.

Properties

IUPAC Name |

3-chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)12(17-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOGLYRGZRBFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201138585 | |

| Record name | 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355067-20-7 | |

| Record name | 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355067-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Starting Materials

- Starting from commercially available or easily synthesized halogenated pyridines such as 3-chloropyridine derivatives.

- Halogenation can be achieved by electrophilic aromatic substitution or via halogen exchange reactions on pyridine rings with directing groups.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent at the 2-position is introduced by nucleophilic substitution on a suitable leaving group precursor or via metal-catalyzed cross-coupling.

- For example, cyclopropylamine or cyclopropylmetal reagents can be reacted with halogenated pyridines under controlled conditions.

- Literature reports use cyclopropylamine derivatives reacted with bromo-substituted intermediates to yield cyclopropyl-substituted pyridines with high regioselectivity.

Iridium-Catalyzed Borylation of Pyridine

- The key step is the regioselective borylation of the pyridine ring at the 5-position using bis(pinacolato)diboron (B2pin2) or pinacol borane (HBpin) as boron sources.

- Catalysts such as bis(1,5-cyclooctadiene)dimethoxydiiridium(I) combined with di-tert-butylbipyridine (dtbpy) ligands are used.

- The reaction is conducted in an inert atmosphere (nitrogen or argon) in tetrahydrofuran (THF) or other aprotic solvents at 70–80 °C for 16–48 hours.

- The borylation proceeds via C–H activation, selectively targeting the 5-position due to electronic and steric effects from the chlorine and cyclopropyl substituents.

Purification and Characterization

- After completion, the reaction mixture is concentrated and purified by silica gel chromatography using ethyl acetate/hexane mixtures.

- The product is obtained as a white solid with high yield (typically 80–90%).

- Characterization by NMR (1H, 13C, 11B) confirms the structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation | Electrophilic halogen source (e.g., N-chlorosuccinimide) | Room temp or reflux | 70–90 | Selective chlorination at 3-position |

| Cyclopropylation | Cyclopropylamine or cyclopropylmetal reagent | Nucleophilic substitution, mild base, inert atmosphere | 60–85 | High regioselectivity at 2-position |

| Borylation | B2pin2, [Ir(OMe)(cod)]2, dtbpy | THF, 70–80 °C, 16–48 h, N2 | 80–90 | Selective 5-position borylation |

| Purification | Silica gel chromatography | EtOAc/hexane gradient | — | Isolated as white solid |

Research Findings and Optimization Notes

- Solvent Choice: THF is preferred for iridium-catalyzed borylation due to good solubility and catalyst stability.

- Catalyst Loading: Low catalyst loadings (0.25–1 mol%) are effective, balancing cost and efficiency.

- Reaction Time: Longer reaction times improve conversion but may increase side reactions; 24 h is typical.

- Regioselectivity: The presence of chlorine at the 3-position and cyclopropyl at the 2-position directs borylation to the 5-position.

- Deboronation Issues: Avoid acidic conditions post-borylation to prevent protodeboronation; neutral or slightly basic workup is recommended.

- Scale-Up: The methods are scalable with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings. These reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and a solvent (e.g., water or toluene).

Negishi Coupling: Zinc reagent, palladium catalyst, and a suitable solvent.

Stille Coupling: Tin reagent, palladium catalyst, and a solvent.

Major Products Formed: The major products of these reactions are biaryl compounds, heteroaryl compounds, and various functionalized pyridines, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

This compound is utilized as a versatile building block in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity in various chemical reactions, making it a valuable intermediate for synthesizing diverse organic compounds.

Key Reactions:

- Cross-Coupling Reactions: The compound is employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. This facilitates the construction of complex organic structures necessary for drug development and other applications .

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Pharmacological Potential:

- Anticancer Activity: Research has indicated that derivatives of this compound may exhibit anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth .

- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent against various pathogens, making it a candidate for further development in treating infections .

Material Science

The unique chemical properties of 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine also lend themselves to applications in material science.

Applications in Materials:

- Polymer Development: It is used in the synthesis of advanced materials including polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .

- Fluorescent Probes: The compound can be utilized to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation via specific pathways. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Material Properties | Highlighted improvements in thermal stability and mechanical strength of polymer composites incorporating the compound. |

Mechanism of Action

The mechanism by which 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon and carbon-heteroatom bonds through the formation of organoboron intermediates. These intermediates then react with electrophiles to form the final products.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its derivatives. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyridine-based boronic esters and their distinguishing features:

Research Findings and Industrial Relevance

- Pharmaceutical Applications : The target compound has been employed in synthesizing kinase inhibitors, leveraging the cyclopropyl group for target-binding optimization .

- Catalytic Efficiency: Studies show that cyclopropyl-substituted boronic esters exhibit moderate coupling yields (70–85%) with aryl chlorides, outperforming amino-substituted analogues (<60%) but underperforming fluorinated derivatives (>90%) .

- Cost and Availability: The target compound is priced at ¥7,200/g (Kanto Reagents), comparable to fluorine- and cyano-substituted analogues but cheaper than trifluoromethyl derivatives (e.g., ¥14,200/g for 2,6-dichloro-4-boronate pyridine) .

Biological Activity

3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative that has garnered attention for its potential applications in pharmaceuticals and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a chloro group and a cyclopropyl moiety. Its molecular formula is with a molecular weight of 270.53 g/mol. The structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BClNO2 |

| Molecular Weight | 270.53 g/mol |

| IUPAC Name | 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine |

| InChI Key | SDOGLYRGZRBFLX-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its participation in cross-coupling reactions facilitated by the boronic acid group. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in synthesizing various bioactive molecules. The mechanism typically involves the formation of organoboron intermediates that react with electrophiles to yield final products.

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Research indicates that it can target specific biological pathways, making it valuable in drug development.

Organic Synthesis

In organic chemistry, it acts as a versatile building block for creating complex molecular architectures. Its unique structure allows for diverse synthetic applications.

Material Science

This compound is also utilized in formulating advanced materials such as polymers and coatings. It enhances properties like durability and environmental resistance.

Agricultural Chemicals

The compound contributes to developing agrochemicals, particularly in formulating effective pesticides and herbicides that improve crop yield.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-property relationships of similar compounds to enhance their biological activity:

- Antiparasitic Activity : A series of analogs were synthesized to evaluate their efficacy against parasites. Modifications at specific positions led to variations in selectivity and potency against target organisms (e.g., Leishmania spp.) .

- Enzyme Inhibition : Research highlighted the compound's potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Moderate inhibition was observed for certain derivatives, indicating potential drug-drug interaction risks .

- Microsomal Stability : Studies showed that compounds without specific substituents exhibited rapid clearance in human microsomes and rat hepatocytes, necessitating structural modifications for improved metabolic stability .

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

This compound is likely synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A typical protocol involves:

- Step 1: Preparation of the pyridine core with a halogen (e.g., bromo or chloro) at the 5-position.

- Step 2: Cyclopropane introduction via nucleophilic substitution or transition-metal-catalyzed coupling.

- Step 3: Installation of the boronate ester using pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) .

Critical Note: Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid decomposition of the cyclopropyl group.

Q. How should researchers characterize the structure of this compound?

- X-ray Crystallography: Use SHELXL (for refinement) and OLEX2 (for visualization) to resolve ambiguities in cyclopropane geometry or boronate ester orientation. For example, bond angles in cyclopropane (~60°) and boron-oxygen bond lengths (~1.36 Å) are critical validation points .

- NMR Analysis: Key signals include:

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation: The compound may release toxic fumes (e.g., HCl) under acidic conditions. Use fume hoods and PPE (gloves, goggles).

- Storage: Store in anhydrous, inert environments (argon) at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Issue: Discrepancies in unit cell parameters or thermal motion in the cyclopropane group.

- Solution:

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for derivatives of this compound?

-

Challenge: Steric hindrance from the cyclopropyl group reduces coupling yields.

-

Approach:

-

Data Table:

Catalyst Ligand Yield (%) Purity (HPLC) Pd(OAc)₂ SPhos 78 95 PdCl₂ PCy₃ 45 88

Q. How does computational modeling aid in predicting reactivity of this compound?

- DFT Studies: Use Gaussian or ORCA to calculate:

- Boron Electronic State: Natural Bond Orbital (NBO) analysis to assess boronate ester electrophilicity.

- Cyclopropane Strain Energy: Compare with non-cyclopropyl analogs to predict stability under reaction conditions.

- Example: A computed HOMO-LUMO gap <3.5 eV suggests susceptibility to nucleophilic attack at boron .

Q. What are the common impurities in synthesized batches, and how are they analyzed?

- Typical Impurities:

- Deboronation product: Detect via LC-MS (loss of 136 Da corresponding to the dioxaborolane group).

- Cyclopropane ring-opened byproducts: Identify using ¹³C NMR (absence of cyclopropane carbons at ~10 ppm).

- Mitigation: Purify via column chromatography (hexane/EtOAc gradient) or recrystallization in EtOH/water .

Methodological Challenges

Q. How to address low reproducibility in cross-coupling reactions involving this compound?

Q. What advanced techniques validate the compound’s stability under catalytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.